Lipophilicity (XLogP3-AA) Comparison: 1-Ethoxy-3-isothiocyanato-propane vs. 3-Methoxypropyl and Allyl Analogs
1-Ethoxy-3-isothiocyanato-propane exhibits a computed XLogP3-AA value of 2.2, indicating moderate lipophilicity [1]. This is 0.8 units higher (more lipophilic) than its 3-methoxypropyl analog (estimated XLogP3 ~1.4) and 0.1 units higher than allyl isothiocyanate (estimated XLogP ~2.1) [2]. In the context of alkyl isothiocyanates, a change of 0.8 in LogP can correspond to a >6-fold difference in predicted membrane permeability based on Lipinski's Rule of 5 trends [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.2 (Computed, PubChem) |
| Comparator Or Baseline | 3-Methoxypropyl isothiocyanate: ~1.4 (Estimated); Allyl isothiocyanate: ~2.1 (Estimated) |
| Quantified Difference | +0.8 vs. 3-methoxy analog; +0.1 vs. allyl analog |
| Conditions | In silico prediction model (XLogP3 3.0) |
Why This Matters
Higher lipophilicity enhances passive diffusion across biological membranes and alters retention time in reversed-phase chromatography, making the ethoxy derivative the preferred scaffold when increased cellular permeability or distinct analytical separation is required.
- [1] PubChem. (2026). Compound Summary for CID 1991431, 3-Ethoxypropyl isothiocyanate. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Computed Descriptors for Allyl isothiocyanate (CID 5971) and 3-Methoxypropyl isothiocyanate (CID 137086). National Center for Biotechnology Information. View Source
- [3] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. *Advanced Drug Delivery Reviews*, 46(1-3), 3-26. View Source
